2-(2,4-dichlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Description
2-(2,4-dichlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C22H18Cl2N2O4 and its molecular weight is 445.3. The purity is usually 95%.
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Scientific Research Applications
Structural and Property Studies
- Structural Aspects of Isoquinoline Derivatives: Research by Karmakar, Sarma, and Baruah (2007) explored the structural aspects of isoquinoline derivatives, similar in structure to the compound . They found that different acids could lead to the formation of gels or crystalline solids, highlighting the varied physical properties these compounds can exhibit (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Evaluation for Neurological Applications
Potential in Neurological Studies
A study by Årstad et al. (2006) involved the synthesis of a compound structurally related to our compound of interest, exploring its potential as a ligand for imaging AMPA receptors in the brain. Although the specific compound had limitations for PET imaging, this research underscores the broader relevance of such compounds in neurological research (Årstad et al., 2006).
Antiviral and Antiapoptotic Effects
Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative and evaluated its efficacy in treating Japanese encephalitis. This demonstrates the potential therapeutic applications of structurally similar compounds in antiviral research (Ghosh et al., 2008).
Synthesis and Molecular Structure
Synthesis and Structural Analysis
Research by King (2007) focused on the synthesis of isoquinoline derivatives and provided insight into their molecular structures. This is relevant to understanding the chemical properties and potential applications of similar compounds (King, 2007).
Antimicrobial Activity of Isoquinolines
Zaki et al. (2019) synthesized a series of tetrahydroisoquinolines and evaluated their antimicrobial activities. This suggests that compounds with similar structures could be valuable in developing new antimicrobial agents (Zaki et al., 2019).
Potential in Drug Development
Anticonvulsant Activity Studies
El Kayal et al. (2019) synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide and studied their anticonvulsant activities. Their research provides a basis for the potential of similar compounds in developing new anticonvulsant drugs (El Kayal et al., 2019).
Analgesic and Anti-Inflammatory Activities
Yusov et al. (2019) explored the analgesic and anti-inflammatory activities of isoquinoline derivatives, indicating the potential therapeutic applications of structurally related compounds (Yusov et al., 2019).
Molecular Docking and Drug Design
- Molecular Docking Studies for Drug Design: Mehta et al. (2019) synthesized acetamide derivatives and conducted molecular docking studies to evaluate their antimicrobial and anticancer potentials. This demonstrates the utility of compounds like 2-(2,4-dichlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide in drug design (Mehta et al., 2019).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O4/c23-16-4-6-19(18(24)11-16)30-13-21(27)25-17-5-3-14-7-8-26(12-15(14)10-17)22(28)20-2-1-9-29-20/h1-6,9-11H,7-8,12-13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZSSVWIGODZPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.